molecular formula C16H15ClN2O3S B13352951 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13352951
M. Wt: 350.8 g/mol
InChI Key: QPMFEZOMJRECNM-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of chlorobenzyl, amino, oxoethyl, and methylthio groups attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions One common approach is to start with the chlorination of benzylamine to form 2-chlorobenzylamine This intermediate is then reacted with nicotinic acid derivatives under specific conditions to introduce the nicotinate moiety

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Shares the chlorobenzyl group but lacks the nicotinate and methylthio groups.

    Methyl nicotinate: Contains the nicotinate moiety but lacks the chlorobenzyl and amino groups.

Uniqueness

2-((2-Chlorobenzyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-23-15-12(6-4-8-18-15)16(21)22-10-14(20)19-9-11-5-2-3-7-13(11)17/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

QPMFEZOMJRECNM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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